N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-12(24)22-8-4-5-13-9-14(6-7-16(13)22)21-20(25)15-10-18(28-2)19(29-3)11-17(15)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULHFAUJXLBNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline is then carried out using acetic anhydride in the presence of a base such as pyridine.
The next step involves the introduction of the dimethoxy and nitro groups onto the benzamide ring. This can be achieved through nitration and methylation reactions. The final step is the coupling of the tetrahydroquinoline and benzamide moieties, which can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving tetrahydroquinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
The tetrahydroquinoline core of the target compound distinguishes it from other nitrogen-containing heterocycles. For instance, (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol (compound 5 in ) shares an acetylated heterocycle but features a pyrroloindole system instead. The pyrroloindole’s fused bicyclic structure may enhance rigidity and influence binding affinity compared to the more flexible tetrahydroquinoline .
Substituent Effects on Bioactivity
- In contrast, the antifungal compound 5 in relies on hydroxyl and acetyl groups for activity, suggesting that nitro/methoxy substituents could modulate specificity toward different biological targets .
- Acetylation: The 1-acetyl group in the target compound may improve metabolic stability compared to non-acetylated tetrahydroquinolines, a strategy observed in compound 5 to enhance fungal growth inhibition .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that exhibits potential biological activities relevant to medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide group. Its molecular formula is with a molecular weight of approximately 385.4 g/mol. The unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction , where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride in the presence of a base such as pyridine.
- Nitrobenzamide Formation : The final step involves coupling the acetylated tetrahydroquinoline with a nitrobenzamide derivative.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets and pathways that may involve:
- Modulation of enzyme activity
- Receptor binding
- Influence on cellular signaling pathways
Pharmacological Properties
Research indicates potential pharmacological properties including:
- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation in various models.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
A study published in PubMed demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory effects in vitro and in vivo models. These effects were attributed to the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Activity
Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance:
- A derivative was tested against various cancer cell lines (e.g., breast and lung cancer) and exhibited IC50 values indicating potent cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | Structure | Moderate anti-inflammatory effects |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide | Structure | Potent anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
